An In-depth Technical Guide to the Synthesis of 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic Acid
An In-depth Technical Guide to the Synthesis of 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry. The quinazolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details a robust and logical synthetic pathway, provides step-by-step experimental protocols, and discusses the underlying chemical principles.
Strategic Approach to Synthesis
The synthesis of the target molecule, 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid, is most effectively approached through a convergent strategy. This involves the independent synthesis of two key building blocks: the quinazolin-4(3H)-one core and a suitable N-alkylating agent, followed by their coupling and a final deprotection step. This approach allows for flexibility and optimization of each synthetic step.
The overall synthetic strategy can be visualized as follows:
Caption: Overall synthetic strategy for 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid.
Part 1: Synthesis of the Quinazolin-4(3H)-one Core
The foundational step is the construction of the quinazolin-4(3H)-one ring system. A well-established and efficient method for preparing the unsubstituted quinazolinone core is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide.[3]
Mechanistic Insight
The reaction proceeds through the initial formation of N-formylanthranilic acid, which then undergoes cyclodehydration at elevated temperatures to yield the stable quinazolin-4(3H)-one. The use of excess formamide serves as both a reactant and a solvent.
Caption: Reaction mechanism for the synthesis of Quinazolin-4(3H)-one.
Experimental Protocol: Synthesis of Quinazolin-4(3H)-one
Materials:
-
Anthranilic acid
-
Formamide
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of anthranilic acid (1 equivalent) and formamide (3-4 equivalents) is heated at 120-130 °C for 4-5 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford quinazolin-4(3H)-one as a white crystalline solid.
Part 2: Preparation of the N-Alkylating Agent
The side chain is introduced via N-alkylation using a suitable electrophile. For this synthesis, methyl 4-(bromomethyl)benzoate is the required reagent. This can be prepared from the commercially available methyl p-toluate through a radical bromination reaction.
Mechanistic Insight
The reaction is a free-radical chain reaction initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, allowing for the selective bromination of the benzylic methyl group.
Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate
Materials:
-
Methyl p-toluate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable solvent
Procedure:
-
A solution of methyl p-toluate (1 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN in CCl4 is refluxed.
-
The reaction is irradiated with a UV lamp to facilitate the initiation of the radical reaction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield methyl 4-(bromomethyl)benzoate.
Part 3: N-Alkylation and Final Product Formation
This stage involves the coupling of the quinazolin-4(3H)-one core with the prepared alkylating agent, followed by the hydrolysis of the resulting ester to the final carboxylic acid.
Mechanistic Insight
The N-alkylation proceeds via a nucleophilic substitution reaction (SN2). The nitrogen at the N3 position of the quinazolinone is deprotonated by a base (e.g., K2CO3) to form an ambident anion. Alkylation predominantly occurs at the more nucleophilic nitrogen atom to yield the N3-substituted product.[4][5] The final step is a standard saponification of the methyl ester.[6][7]
Caption: Final steps: N-alkylation and hydrolysis.
Experimental Protocol: Synthesis of 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic acid
Step 1: N-Alkylation
Materials:
-
Quinazolin-4(3H)-one
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of quinazolin-4(3H)-one (1 equivalent) in dry DMF, anhydrous potassium carbonate (1.5-2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methyl 4-(bromomethyl)benzoate (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
The reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product, methyl 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoate, is washed with water and can be purified by recrystallization or column chromatography.
Step 2: Ester Hydrolysis
Materials:
-
Methyl 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
The ester intermediate is dissolved in a mixture of MeOH (or THF) and water.
-
An aqueous solution of NaOH or LiOH (2-3 equivalents) is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.
-
The aqueous solution is diluted with water and acidified with dilute HCl to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid.
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR Key Signals (DMSO-d6) |
| Quinazolin-4(3H)-one | C8H6N2O | 146.15 | δ 12.1 (br s, 1H, NH), 8.1 (s, 1H, NCHN), 7.4-7.9 (m, 4H, Ar-H) |
| Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | 229.07 | δ 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.8 (s, 2H, CH2Br), 3.9 (s, 3H, OCH3) |
| Methyl 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoate | C17H14N2O3 | 294.31 | δ 8.3 (s, 1H, NCHN), 7.4-8.2 (m, 8H, Ar-H), 5.4 (s, 2H, NCH2), 3.8 (s, 3H, OCH3) |
| 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic acid | C16H12N2O3 | 280.28 | δ 13.0 (br s, 1H, COOH), 8.4 (s, 1H, NCHN), 7.4-8.2 (m, 8H, Ar-H), 5.4 (s, 2H, NCH2) |
Conclusion
The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid can be reliably achieved through a well-defined, multi-step sequence. This guide provides a strong foundation for researchers to produce this compound, with an emphasis on understanding the underlying chemical principles for potential optimization and adaptation. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.
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Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate, 2018 . [Link]
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Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate, 2013 . [Link]
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